3-Aminoquinoline-2-carboxylic acid
Overview
Description
3-Aminoquinoline-2-carboxylic acid is a compound with the molecular formula C10H8N2O2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 2-aminoquinoline-3-carboxylic acid derivatives has been accomplished via the intramolecular reductive cyclization of nitrocyano olefins promoted by TiCl4/Zn . Another method involves the synthesis of substituted 3-(2-nitrophenyl)-2-cyanoacrylic acid amides by the Knoevenagel reaction, which are then reduced with iron in acetic acid .
Molecular Structure Analysis
The InChI code for 3-Aminoquinoline-2-carboxylic acid is 1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) . This indicates the presence of a benzene ring fused with a pyridine moiety, characteristic of the quinoline structure .
Chemical Reactions Analysis
The chemical reactions involving 3-Aminoquinoline-2-carboxylic acid primarily include the Knoevenagel reaction and reductive cyclization . These reactions are crucial in the synthesis of 2-aminoquinoline-3-carboxylic acid derivatives.
Physical And Chemical Properties Analysis
3-Aminoquinoline-2-carboxylic acid is a solid substance . It has a molecular weight of 188.19 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .
Scientific Research Applications
Synthesis and Functionalization
Palladium-Catalyzed Arylation and Alkylation
A method has been developed for palladium-catalyzed beta-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives, using 8-aminoquinoline auxiliary for best results in alkylation of sp3 and sp2 C-H bonds (Shabashov & Daugulis, 2010). Also, this method allows selective monoarylation of primary sp3 C-H bonds (Nadres et al., 2013).
Synthesis of Antiallergy Agents
More than 50 new 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid derivatives were synthesized, showing significant antiallergy activity, with some compounds exhibiting intravenous activity up to 400 times disodium cromoglycate (Althuis et al., 1980).
Synthesis of Isoquinoline-3-carboxamides
The study of various substituted isoquinoline-3-carboxamides, as drug candidates for anemic disorders, has led to the formulation of general mechanisms for their unusual fragmentation behavior in mass spectrometry, showing their potential in clinical and forensic drug testing (Beuck et al., 2009).
Medicinal Chemistry and Pharmacology
NMDA Receptor Antagonists
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, evolved from kynurenic acid, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor, demonstrating the importance of a correctly positioned hydrogen-bond-accepting group at the 4-position for binding (Carling et al., 1992).
Tumor Growth Inhibition
Isoquinoline-3-carboxylic acid was modified with amino acid benzylesters to produce novel N-isoquinoline-3-carbonylamino acid benzylesters, which showed significant anti-tumor activity in vitro and in vivo, with some compounds exhibiting stronger anti-tumor activity compared to the unmodified acid (Zheng et al., 2011).
Analytical Chemistry
- Mercury Ion Sensing: 3-Phenyl-2-amino isoquinoline acts as a simple mercury sensor, demonstrating the importance of molecular structure and sacrificial base in sensing applications (Wan et al., 2009).
Chemical Properties and Analysis
- Molecular Structure Analysis: The synthesis and characterization of hydroquinoline derivatives and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been carried out, including spectroscopic NMR, IR, and single crystal X-ray diffraction techniques, providing insights into non-bonding intermolecular interactions and molecular orbital energies (Baba et al., 2019).
Safety And Hazards
Future Directions
Quinoline and its derivatives, including 3-Aminoquinoline-2-carboxylic acid, are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, there is potential for future research and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .
properties
IUPAC Name |
3-aminoquinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-7-5-6-3-1-2-4-8(6)12-9(7)10(13)14/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARUGPVMNBSKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinoline-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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